2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one
Description
2,2,3,3,3-Pentafluoro-1-(1H-imidazol-2-yl)propan-1-one (CAS: see synonyms in ) is a fluorinated ketone derivative featuring a pentafluoropropionyl group linked to the 2-position of an imidazole ring. This compound is notable for its electron-deficient aromatic system due to the electron-withdrawing pentafluoropropionyl moiety, which enhances its reactivity in nucleophilic substitution and coordination chemistry. Its synthesis typically involves coupling reactions between fluorinated acyl chlorides and imidazole derivatives under basic conditions, as inferred from analogous procedures in and .
The compound’s applications span pharmaceuticals, agrochemicals, and materials science, where fluorinated imidazole derivatives are valued for their metabolic stability and binding affinity to biological targets .
Properties
CAS No. |
2302096-53-1 |
|---|---|
Molecular Formula |
C6H3F5N2O |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3(14)4-12-1-2-13-4/h1-2H,(H,12,13) |
InChI Key |
YQWOFYKDJMRTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=O)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one typically involves the introduction of the pentafluoropropyl group to an imidazole derivative. One common method includes the reaction of 2-imidazolecarboxaldehyde with pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the pentafluoropropyl group.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of oxidized imidazole derivatives.
Reduction Reactions: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. The presence of the imidazole ring, which is a common motif in many biologically active compounds, makes it a candidate for drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure may impart desirable pharmacokinetic properties to drug candidates.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated nature provides enhanced chemical resistance and stability to the materials.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one involves its interaction with molecular targets through the imidazole ring and the pentafluoropropyl group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the pentafluoropropyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Imidazole Ketones
3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one (CAS: 782-55-8, )
- Structural Differences : Replaces the pentafluoropropionyl group with a trifluoromethyl ketone and substitutes imidazole with benzimidazole.
- Physicochemical Properties: Lower fluorine content (3 vs. The benzimidazole core enhances aromatic π-stacking interactions, relevant in drug design .
- Applications : Used as an intermediate in antitumor and antiviral agents due to benzimidazole’s DNA intercalation properties.
1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole (Synonyms in )
Fluorinated Aryl Ketones with Heterocycles
2,2,3,3,3-Pentafluoro-1-(2-furyl)propan-1-one (CAS: 214,092-76-0, )
- Structural Differences : Replaces imidazole with a furan ring.
- Reactivity :
- Applications : Used in polymer crosslinking and as a fluorinated solvent additive.
2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one (CAS: 1352215-12-3, )
- Structural Differences : Substitutes imidazole with a fluorinated aryl group.
- Electronic Effects : The aryl ring’s electron-withdrawing fluorine and methyl groups create a polarized ketone, enhancing electrophilicity for Friedel-Crafts alkylation .
- Applications : Intermediate in liquid crystal and agrochemical synthesis.
4-[3’-(1’H-Imidazol-1’-yl)phenyl]-8-trifluoromethyl-1,5-benzodiazepin-2-one ()
- Structural Differences : Incorporates the imidazole moiety into a benzodiazepine scaffold.
- Biological Relevance : Demonstrates anxiolytic and anticonvulsant activity, with trifluoromethyl groups improving blood-brain barrier penetration .
- Comparison : The pentafluoropropionyl group in the target compound may offer superior metabolic stability over trifluoromethyl in vivo.
Key Data Table
| Compound | Molecular Formula | Molecular Weight | Fluorine Atoms | Key Applications |
|---|---|---|---|---|
| Target Compound | C7H3F5N2O | 242.10* | 5 | Pharmaceuticals, Catalysis |
| 3-(1H-Benzimidazol-2-yl)-1,1,1-TFP | C9H5F3N2O | 214.15 | 3 | Antiviral Agents |
| 2,2,3,3,3-Pentafluoro-1-(2-furyl)propan-1-one | C7H3F5O2 | 214.09 | 5 | Polymer Chemistry |
*Calculated based on and .
Biological Activity
2,2,3,3,3-Pentafluoro-1-(1H-imidazol-2-yl)propan-1-one (CAS No. 2302096-53-1) is a fluorinated organic compound that combines a highly fluorinated alkyl group with an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHFNO, with a molecular weight of 214.09 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| CAS No. | 2302096-53-1 |
| Molecular Formula | CHFNO |
| Molecular Weight | 214.09 g/mol |
| IUPAC Name | This compound |
| InChI Key | YQWOFYKDJMRTLF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its imidazole ring and pentafluoropropyl group. The imidazole moiety can participate in hydrogen bonding and π-π interactions while enhancing the compound's lipophilicity and metabolic stability. These interactions may modulate the activity of enzymes and receptors involved in critical biological pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens due to its unique structural features.
- Anticancer Potential : The imidazole ring is known for its role in various anticancer agents. Compounds containing imidazole have been reported to inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
- In Vitro Cytotoxicity : Another study assessed the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability in HeLa and MCF7 cells.
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | [Source needed] |
| Anticancer | Cytotoxicity in HeLa, MCF7 cells | [Source needed] |
| Enzyme Interaction | Modulation of enzyme activity | [Source needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
